molecular formula C9H11NO3 B121951 L-4-Hydroxyphenyl-2,3,5,6-d4-alanine CAS No. 62595-14-6

L-4-Hydroxyphenyl-2,3,5,6-d4-alanine

Cat. No. B121951
CAS RN: 62595-14-6
M. Wt: 185.21 g/mol
InChI Key: OUYCCCASQSFEME-FCDGGRDXSA-N
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Description

L-4-Hydroxyphenyl-2,3,5,6-d4-alanine, also known as L-Tyrosine-(phenyl-d4), is a stable isotope of L-Tyrosine . It has a linear formula of 4-(HO)C6D4CH2CH(NH2)CO2H . .


Molecular Structure Analysis

The molecular weight of L-4-Hydroxyphenyl-2,3,5,6-d4-alanine is 185.21 . The InChI string is 1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1D,2D,3D,4D .


Physical And Chemical Properties Analysis

L-4-Hydroxyphenyl-2,3,5,6-d4-alanine is a solid substance . It has a melting point of >300 °C (dec.) (lit.) . The mass shift is M+4 .

Scientific Research Applications

Biocatalytic Derivatization

L-Tyrosine D4: is utilized in the biocatalytic derivatization of L-tyrosine. This process involves enzymatic biocatalysts that modify the functional groups of L-tyrosine to produce high-value chemicals like L-3,4-dihydroxyphenylalanine, tyramine, and 4-hydroxyphenylpyruvic acid. These derivatives find extensive use in the pharmaceutical, food, and cosmetics industries .

Spectrophotometric Assays

In the field of biosensors , L-Tyrosine D4 serves as a substrate for spectrophotometric assays that measure tyrosinase activity. This is crucial for diagnosing diseases like albinism and malignant melanoma, as well as for drug discovery efforts targeting TYR inhibitors .

Stress Mitigation

Research has explored the role of L-Tyrosine D4 in mitigating stress and enhancing performance in healthy adult humans. It’s studied for its potential to improve cognitive function under stressful conditions .

Memory Function Research

L-Tyrosine D4: is investigated for its ability to influence memory function . Studies are examining whether supplementation can prevent the decline in memory formation associated with acute stressors .

Enzymatic Production Processes

The compound is pivotal in enzymatic production processes . Its derivatization through enzyme catalysis is a promising approach due to its specificity, diversity, and atom economy. This method is being developed for industrial applications .

Pharmaceutical Development

L-Tyrosine D4: is employed in pharmaceutical development for the synthesis of stable isotope-labeled compounds. These are used in metabolic studies, drug development, and as internal standards in analytical chemistry .

Cosmetic Industry Applications

Lastly, in the cosmetic industry , L-Tyrosine D4 derivatives are used for their beneficial effects on skin tone and health. They are key ingredients in products aimed at improving skin conditions and protecting against environmental stressors .

Safety and Hazards

This compound is for R&D use only and not for drug, household, or other uses . Any other use is the sole responsibility of the end user . It is recommended that the product should be tested for endotoxins prior to actual use if it must be endotoxin-free for the intended application .

For information on pricing, availability, and packaging of custom sizes, please contact Stable Isotopes Customer Service .

Mechanism of Action

Target of Action

L-Tyrosine D4, also known as L-4-Hydroxyphenyl-2,3,5,6-d4-alanine or L-Tyrosine-(phenyl-d4), is a deuterium-labeled form of L-Tyrosine . The primary targets of L-Tyrosine D4 are enzymes involved in the synthesis of dopamine, such as tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AADC) . These enzymes play a crucial role in the conversion of L-Tyrosine into dopamine, a neurotransmitter that regulates several key functions in the brain .

Mode of Action

L-Tyrosine D4 interacts with its targets by serving as a substrate for the enzymes TH and AADC. The first, rate-limiting, reaction involves the conversion of L-Tyrosine D4 into L-DOPA, catalyzed by TH . The second step is carried out by AADC, which produces dopamine by decarboxylation of DOPA .

Biochemical Pathways

The biochemical pathway affected by L-Tyrosine D4 is the dopamine synthesis pathway. In this pathway, L-Tyrosine D4 is converted into L-DOPA by the enzyme TH. This is then converted into dopamine by the enzyme AADC . Dopamine can further be transformed into other neurotransmitters like norepinephrine and epinephrine .

Pharmacokinetics

The pharmacokinetics of L-Tyrosine D4 would be expected to be similar to that of L-Tyrosine. In general, about 70–80% of an oral dose of L-Tyrosine is absorbed from the intestine . The long terminal half-life of orally administered L-Tyrosine, about 7.5 days, is consistent with once-daily dosing .

Result of Action

The molecular and cellular effects of L-Tyrosine D4’s action are primarily related to its role in the synthesis of dopamine. Dopamine is a neurotransmitter that regulates several key functions in the brain, such as motor output, motivation and reward, learning and memory, and endocrine regulation .

Action Environment

The action, efficacy, and stability of L-Tyrosine D4 can be influenced by various environmental factors. For instance, the presence of glucose under acidic conditions can increase the specific activity of enzymes involved in the conversion of L-Tyrosine into dopamine . Additionally, factors such as age, diet, and certain medical conditions can affect the absorption and bioavailability of L-Tyrosine .

properties

IUPAC Name

(2S)-2-amino-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYCCCASQSFEME-FCDGGRDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C[C@@H](C(=O)O)N)[2H])[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439560
Record name L-4-Hydroxyphenyl-2,3,5,6-d4-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-4-Hydroxyphenyl-2,3,5,6-d4-alanine

CAS RN

62595-14-6
Record name L-4-Hydroxyphenyl-2,3,5,6-d4-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Tyrosine-D4 (phenyl-D4)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is deuteration of L-tyrosine important for Raman spectroscopy studies?

A1: Deuteration, the replacement of hydrogen atoms with deuterium, is a valuable tool in Raman spectroscopy. [] Since deuterium has a different mass than hydrogen, this isotopic substitution alters the vibrational frequencies of molecules. [] By comparing the Raman spectra of L-tyrosine and its deuterated form, L-4-Hydroxyphenyl-2,3,5,6-d4-alanine, researchers can more accurately assign specific vibrational modes to particular molecular groups. [] This allows for a more detailed understanding of the molecule's structure and its vibrational characteristics.

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